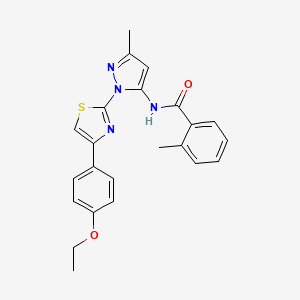

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-4-29-18-11-9-17(10-12-18)20-14-30-23(24-20)27-21(13-16(3)26-27)25-22(28)19-8-6-5-7-15(19)2/h5-14H,4H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHKXUXAORJGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to induce their effects. The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities. For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

A study on a similar compound, 3-((1-benzylpiperidin-4-yl)amino)-n-(4-(4-ethoxyphenyl)-thiazol-2-yl)propanamide, showed strong inhibitory activity against acetylcholinesterase. This suggests that the compound could have good bioavailability and could effectively reach its target sites in the body.

Biochemical Analysis

Biochemical Properties

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial activity. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the normal function of signaling proteins and enzymes. Furthermore, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the synthesis of essential biomolecules. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These interactions result in the modulation of cellular functions and the induction of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods. Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthesis. Additionally, it can modulate the activity of enzymes involved in detoxification processes, enhancing the elimination of toxic metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Furthermore, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interaction with target biomolecules, modulating cellular processes and biochemical pathways.

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. The compound features a thiazole ring, a pyrazole ring, and a benzamide moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.

- Coupling Reactions : The final step involves coupling the thiazole and pyrazole intermediates with the benzamide moiety.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this one have demonstrated anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, related pyrazole derivatives have been evaluated against various cancer cell lines, showing promising results in reducing tumor growth.

2. Anti-inflammatory Properties

The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By blocking these enzymes, it could potentially reduce inflammatory responses in various conditions.

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways.

- DNA Interaction : It might also interact with DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antimicrobial | Activity against specific bacteria |

Case Study: Antitumor Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds found that those with thiazole and pyrazole moieties exhibited reduced levels of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may have similar effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide, thiazole, or pyrazole moieties. Key comparisons include:

Table 1: Substituent Variations and Properties

Key Observations:

- Lipophilicity: The 4-ethoxyphenyl group in the target compound contributes to higher logP values than analogs with polar groups (e.g., pyrimidinone in Compound 31) .

- Synthetic Challenges: Bulky substituents (e.g., 4-bromophenyl in Compound 9c) correlate with lower yields (<10% in some cases), whereas simpler groups (e.g., methyl) improve synthetic efficiency .

Physicochemical and Spectral Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-thiazole core. Key steps include:

- Cyclocondensation : Reacting 4-(4-ethoxyphenyl)thiazole-2-carbaldehyde with hydrazine derivatives under reflux in ethanol to form the pyrazole ring .

- Amidation : Coupling the intermediate with 2-methylbenzoyl chloride in dimethylformamide (DMF) using sodium hydroxide as a base, with temperature control (60–80°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO- or CDCl resolve signals for the ethoxyphenyl (δ 1.3–1.5 ppm for CH), thiazole (δ 7.5–8.2 ppm), and benzamide groups (δ 2.3 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 434.15) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, though crystal growth may require slow evaporation from acetonitrile or DMF/water mixtures .

Q. Which solvents and catalysts are critical for achieving high yields in its synthesis?

- Methodological Answer :

- Solvents : Ethanol (for cyclocondensation) and DMF (for amidation) are preferred due to their polarity and ability to dissolve intermediates .

- Catalysts : Sodium hydroxide or triethylamine for deprotonation during amidation; acetic acid for pH adjustment in cyclization steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives. For example, discrepancies in IC values may arise from solubility issues in aqueous buffers .

- Structural Analogues : Test derivatives (e.g., replacing the ethoxyphenyl with fluorophenyl) to identify structure-activity relationships (SAR) and isolate confounding variables .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins and correlate with experimental data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystal Growth : Optimize solvent mixtures (e.g., DMF/water 3:1) and use slow evaporation at 4°C to enhance crystal lattice formation .

- Twinned Data : For imperfect crystals, employ SHELXL’s TWIN command to refine twinned structures, leveraging high-resolution data (≤1.0 Å) .

- Hydrogen Bonding : Analyze packing motifs (e.g., N–H···O interactions in benzamide groups) to guide co-crystallization with stabilizing agents .

Q. How can researchers design derivatives for SAR studies while maintaining synthetic feasibility?

- Methodological Answer :

- Core Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects on activity .

- Side-Chain Variations : Introduce alkyl or aryl groups at the pyrazole’s 3-methyl position via Suzuki-Miyaura coupling, using Pd(PPh) as a catalyst .

- Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to assess impact on metabolic stability while retaining planarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.